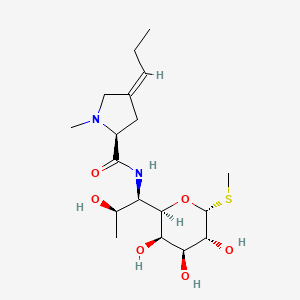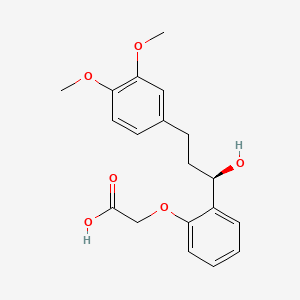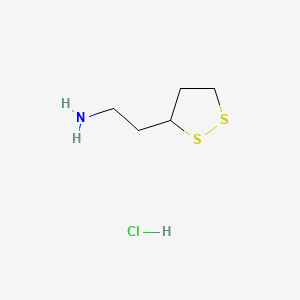
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers) is an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is often used in pharmaceutical research and quality control to ensure the purity and efficacy of Clindamycin formulations.
Méthodes De Préparation
The preparation of Lincomycin Hydrochloride EP Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of Lincomycin as a starting material, which undergoes various chemical transformations to yield the desired impurity. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial production methods for this compound are typically carried out in controlled environments to ensure consistency and quality. These methods may involve large-scale synthesis using automated equipment and stringent quality control measures to monitor the production process .
Analyse Des Réactions Chimiques
Lincomycin Hydrochloride EP Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include various solvents (e.g., methylene chloride, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Lincomycin Hydrochloride EP Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Studied for its biological activity and interactions with various biological molecules.
Medicine: Used in pharmaceutical research to study the stability, efficacy, and safety of Clindamycin formulations.
Industry: Employed in quality control processes to ensure the purity and consistency of pharmaceutical products
Mécanisme D'action
The mechanism of action of Lincomycin Hydrochloride EP Impurity B involves its interaction with bacterial ribosomes, similar to Clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets and pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis.
Comparaison Avec Des Composés Similaires
Lincomycin Hydrochloride EP Impurity B can be compared with other similar compounds, such as:
- Lincomycin EP Impurity A
- Lincomycin EP Impurity C
- Clindamycin EP Impurity A
These compounds share structural similarities but differ in their specific chemical structures and properties. Lincomycin Hydrochloride EP Impurity B is unique due to its specific diastereomeric mixture and its role as an impurity in Clindamycin .
Propriétés
Formule moléculaire |
C18H32N2O6S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(2S,4Z)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
Clé InChI |
UCVQMGJWVIGCAG-AYYBCBNYSA-N |
SMILES isomérique |
CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
SMILES canonique |
CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)



![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

